1,1,1-trifluoro-N-(2-iodobenzyl)methanamine
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Overview
Description
1,1,1-Trifluoro-N-(2-iodobenzyl)methanamine is an organic compound with the molecular formula C8H7F3IN It contains a trifluoromethyl group, an iodobenzyl group, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(2-iodobenzyl)methanamine typically involves the reaction of 2-iodobenzylamine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-(2-iodobenzyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidation Reactions: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products Formed
Substitution Reactions: Formation of azido or cyano derivatives.
Oxidation Reactions: Formation of oxidized products such as aldehydes or carboxylic acids.
Reduction Reactions: Formation of reduced products such as amines or alcohols.
Scientific Research Applications
1,1,1-Trifluoro-N-(2-iodobenzyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-(2-iodobenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the iodobenzyl group can facilitate the formation of covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-N-(2-bromobenzyl)methanamine
- 1,1,1-Trifluoro-N-(2-chlorobenzyl)methanamine
- 1,1,1-Trifluoro-N-(2-fluorobenzyl)methanamine
Uniqueness
1,1,1-Trifluoro-N-(2-iodobenzyl)methanamine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions with molecular targets and its overall chemical behavior.
Properties
Molecular Formula |
C8H7F3IN |
---|---|
Molecular Weight |
301.05 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(2-iodophenyl)methyl]methanamine |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)13-5-6-3-1-2-4-7(6)12/h1-4,13H,5H2 |
InChI Key |
ODUHRNMRJHCREX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(F)(F)F)I |
Origin of Product |
United States |
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